molecular formula C24H30ClN7O4S·C7H8O3S·H2O B194557 Edoxaban tosylate monohydrate CAS No. 1229194-11-9

Edoxaban tosylate monohydrate

Cat. No. B194557
M. Wt: 720.26 (Anhydrous)
InChI Key: PSMMNJNZVZZNOI-SJILXJHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Edoxaban tosylate monohydrate is a member of the Novel Oral Anti-Coagulants (NOACs) class of drugs . It is a rapidly acting, oral, selective factor Xa inhibitor . By inhibiting factor Xa, a key protein in the coagulation cascade, edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .


Synthesis Analysis

A preparation process of Edoxaban tosylate monohydrate involves dissolving Edoxaban free base, p-toluensulfonic acid in an appropriate amount of ACN/H2O and in an appropriate volume ratio, followed by crystallizing the product from ACN/H2O in a different ratio .


Molecular Structure Analysis

Edoxaban tosylate monohydrate crystallizes in space group P21 with a = 7.55097(2), b = 7.09010(2), c = 32.80420(21) Å, β = 96.6720(3)°, V = 1744.348(6) Å3, and Z = 2 . The crystal structure consists of alternating layers of Edoxaban cations and tosylate anions along the c-axis .


Chemical Reactions Analysis

A spectrofluorimetric method has been developed to quantify Edoxaban tosylate monohydrate. This method relies on the derivatization by 9-fluorenyl methyl chloroformate at room temperature in borate buffer pH 9.0 .


Physical And Chemical Properties Analysis

Edoxaban tosylate monohydrate has a molecular formula of C24H30ClN7O4S.C7H8O3S.H2O and a molecular weight of 738.27 .

Scientific Research Applications

Application Summary

Edoxaban tosylate monohydrate has been used in the field of crystallography and material science for studying its crystal structure .

Methods of Application

The crystal structure of Edoxaban tosylate monohydrate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . It crystallizes in space group P21 with specific parameters .

Results or Outcomes

The crystal structure consists of alternating layers of edoxaban cations and tosylate anions along the c-axis. The water molecules lie near the sulfonate end of the tosylate anions. The solid-state conformation of the edoxaban cation is determined by intermolecular interactions .

Thromboembolic Disease Research

Application Summary

Edoxaban tosylate monohydrate has been used in the field of medical research, specifically for preventing thromboembolic disease .

Methods of Application

Edoxaban monohydrate exhibits more than 10,000-fold selectivity over other coagulation proteases .

Results or Outcomes

In the ENGAGE AF-TIMI 48 study, nonvalvular atrial fibrillation patients with CrCL > 95 mL/min had an increased rate of ischemic stroke with SAVAYSA 60 mg once daily compared to patients treated with warfarin .

Stroke and Systemic Embolism Prevention

Application Summary

Edoxaban tosylate monohydrate is indicated to reduce the risk of stroke and systemic embolism (SE) in patients with nonvalvular atrial fibrillation (NVAF) .

Methods of Application

Edoxaban is a rapidly acting, oral, selective factor Xa inhibitor . By inhibiting factor Xa, a key protein in the coagulation cascade, edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .

Results or Outcomes

The benefits over warfarin include significant reductions in hemorrhagic stroke and GI bleeding, and improved compliance, which is beneficial as many patients will be on lifelong therapy .

Deep Vein Thrombosis and Pulmonary Embolism Treatment

Application Summary

Edoxaban tosylate monohydrate is used for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following 5-10 days of initial therapy with a parenteral anticoagulant .

Methods of Application

Edoxaban is administered orally. It is a rapidly acting, oral, selective factor Xa inhibitor . By inhibiting factor Xa, a key protein in the coagulation cascade, edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .

Results or Outcomes

Edoxaban has been shown to be effective in preventing the recurrence of DVT and PE .

Venous Thromboembolism Prevention

Application Summary

Edoxaban tosylate monohydrate is used for the prevention of venous thromboembolisms following lower-limb orthopedic surgery .

Methods of Application

Edoxaban is a rapidly acting, oral, selective factor Xa inhibitor . By inhibiting factor Xa, a key protein in the coagulation cascade, edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .

Results or Outcomes

Edoxaban has been shown to be effective in preventing venous thromboembolisms following lower-limb orthopedic surgery .

Non–Central-Nervous-System Systemic Embolism Prevention

Application Summary

Edoxaban tosylate monohydrate is used for the prevention of non–central-nervous-system systemic embolism .

Methods of Application

Edoxaban is a rapidly acting, oral, selective factor Xa inhibitor . By inhibiting factor Xa, a key protein in the coagulation cascade, edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .

Results or Outcomes

Edoxaban has been shown to be effective in preventing non–central-nervous-system systemic embolism .

Safety And Hazards

Edoxaban tosylate monohydrate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Edoxaban is indicated for reducing the risk of stroke and systemic embolism (SE) in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following 5-10 days of initial therapy with a parenteral anticoagulant . In general, anticoagulant therapy for venous thromboembolism should be continued beyond the acute treatment period for at least 3 months, and possibly longer in patients with a high risk of recurrence and low risk of bleeding .

properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S.C7H8O3S.H2O/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10);1H2/t13-,15-,17+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMMNJNZVZZNOI-SJILXJHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40ClN7O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60153788
Record name Edoxaban tosylate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edoxaban tosylate monohydrate

CAS RN

1229194-11-9
Record name Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-, 4-methylbenzenesulfonate, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229194-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edoxaban tosylate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229194119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edoxaban tosylate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDOXABAN TOSYLATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/972203R4EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edoxaban tosylate monohydrate
Reactant of Route 2
Edoxaban tosylate monohydrate
Reactant of Route 3
Reactant of Route 3
Edoxaban tosylate monohydrate
Reactant of Route 4
Reactant of Route 4
Edoxaban tosylate monohydrate
Reactant of Route 5
Reactant of Route 5
Edoxaban tosylate monohydrate
Reactant of Route 6
Edoxaban tosylate monohydrate

Citations

For This Compound
42
Citations
GG Kalyankar, PH Vansiya, KB Bodiwala… - Am J PharmTech …, 2018 - academia.edu
… applied for estimation of Edoxaban Tosylate Monohydrate in its synthetic … of Edoxaban Tosylate Monohydrate present in synthetic mixture. Keywords: Edoxaban Tosylate Monohydrate, …
Number of citations: 4 www.academia.edu
PR Sankar, MM Eswarudu, PS Krishna… - Journal of …, 2021 - researchgate.net
… determination of Edoxaban Tosylate Monohydrate (… Edoxaban Tosylate Monohydrate in bulk and pharmaceutical formulations. Keywords: RP - HPLC, Edoxaban Tosylate Monohydrate…
Number of citations: 6 www.researchgate.net
P Ravisankar, D Srikanth, CV Reddy, PR Rao… - Indian J Res Pharmacy …, 2018 - ijrpb.com
A precise, simple, cost effective, accurate Ultra violet spectrophotometric method has been developed for the determination of Edoxaban Tosylate Monohydrate (EDTM) in the …
Number of citations: 10 www.ijrpb.com
JA Kaduk, AM Gindhart, TN Blanton - Powder Diffraction, 2021 - cambridge.org
… Edoxaban tosylate monohydrate was developed by Daiichi … The molecular structure of edoxaban tosylate monohydrate … for the preparation of edoxaban tosylate monohydrate, but no …
Number of citations: 1 www.cambridge.org
DA Hussar, J Jacob - Journal of the American Pharmacists Association, 2015 - japha.org
Daniel A. Hussar and Jeena Jacob ing is increased with concurrent use of other medications that affect hemostasis, including aspirin and other antiplatelet agents, other antithrombotic …
Number of citations: 1 www.japha.org
VB Mistry, HB Patel, PP Dedhiya, KB Bodiwala… - INDIAN JOURNAL OF …, 2022 - ijper.org
… chromatographic methods for estimating edoxaban tosylate monohydrate, although none of … developed for estimation of edoxaban tosylate monohydrate using HPTLC method hence, …
Number of citations: 3 www.ijper.org
C Alluri, GVR Sharma - European Journal of Mass …, 2023 - journals.sagepub.com
… Edoxaban, a factor Xa inhibitor, is supplied as edoxaban tosylate monohydrate. The … Edoxaban tosylate monohydrate has the empirical formula C 24 H 30 ClN 7 O 4 S·C 7 H 8 O …
Number of citations: 3 journals.sagepub.com
M Rizk, MMA El-Alamin, OA Elkhalek… - BMC …, 2022 - bmcchem.biomedcentral.com
… method was developed to quantify edoxaban tosylate monohydrate in pure form and … Edoxaban tosylate monohydrate is an oral anticoagulant that doesn’t require hospitalization …
Number of citations: 9 bmcchem.biomedcentral.com
Y Khedekar, PD Hamrapurkar, S Kaple - World Journal of Pharmaceutical Research, 2020
Number of citations: 3
M Rizk, MM Abou El-Alamin, O Abd Elkhalek… - Journal of the Iranian …, 2023 - Springer
… Treatment guidelines recommend that all patients after starting low molecular weight heparin as anticoagulant therapy were switched to edoxaban tosylate monohydrate (EDTM) therapy…
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.